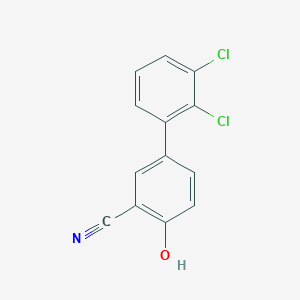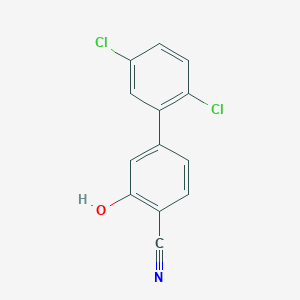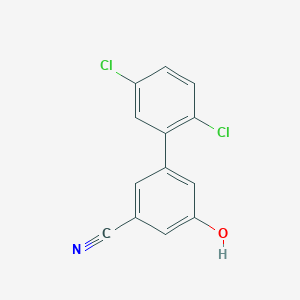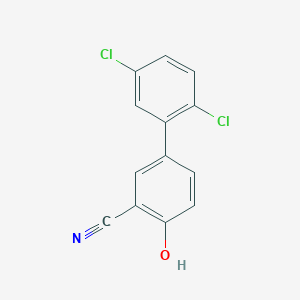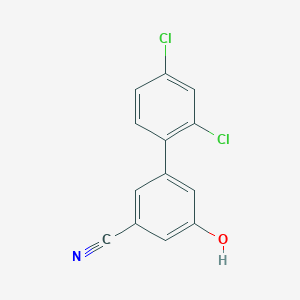
3-Cyano-5-(2,4-dichlorophenyl)phenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyano-5-(2,4-dichlorophenyl)phenol, 95% (3C5DCPP) is an organic compound that has been studied in various scientific research applications. It is a derivative of phenol, a phenolic compound, and is composed of two chlorine atoms, three carbon atoms, one nitrogen atom, and five hydrogen atoms. It has a unique structure, which makes it an interesting molecule to study.
科学研究应用
3-Cyano-5-(2,4-dichlorophenyl)phenol, 95% has been studied in various scientific research applications. For example, it has been used in the synthesis of other organic compounds, such as 1-phenyl-3-cyano-5-(2,4-dichlorophenyl)pentane. It has also been used in the synthesis of a variety of pharmaceuticals, such as anti-inflammatory drugs and antibiotics. Additionally, 3-Cyano-5-(2,4-dichlorophenyl)phenol, 95% has been used in the synthesis of nanomaterials, such as carbon nanotubes.
作用机制
The mechanism of action of 3-Cyano-5-(2,4-dichlorophenyl)phenol, 95% is not fully understood. However, it is believed to act as an antioxidant and anti-inflammatory agent, as well as having antimicrobial and antifungal properties. It has also been shown to have cytotoxic effects on certain types of cells.
Biochemical and Physiological Effects
3-Cyano-5-(2,4-dichlorophenyl)phenol, 95% has been studied for its biochemical and physiological effects. It has been shown to inhibit the growth of certain types of bacteria and fungi, as well as to have anti-inflammatory and antioxidant effects. Additionally, it has been shown to have cytotoxic effects on certain types of cells.
实验室实验的优点和局限性
The main advantage of using 3-Cyano-5-(2,4-dichlorophenyl)phenol, 95% in laboratory experiments is its relatively simple synthesis process. Additionally, 3-Cyano-5-(2,4-dichlorophenyl)phenol, 95% can be used in a variety of scientific research applications. However, there are some limitations to using 3-Cyano-5-(2,4-dichlorophenyl)phenol, 95% in laboratory experiments. For example, it is not very stable in the presence of light and oxygen, and its cytotoxic effects on certain types of cells must be taken into consideration.
未来方向
There are many potential future directions for 3-Cyano-5-(2,4-dichlorophenyl)phenol, 95% research. One potential direction is to investigate its potential therapeutic applications, such as its use in the treatment of various diseases. Additionally, further research could be conducted to better understand its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be conducted to investigate its potential use in the synthesis of nanomaterials, such as carbon nanotubes. Finally, further research could be conducted to investigate its potential use in the synthesis of other organic compounds.
合成方法
3-Cyano-5-(2,4-dichlorophenyl)phenol, 95% can be synthesized in a laboratory setting through a two-step process. The first step involves the reaction of 2,4-dichlorophenol and sodium nitrite in the presence of an acid catalyst. This reaction produces 2-nitro-4-chlorophenol, which is then reacted with sodium cyanide to form 3-Cyano-5-(2,4-dichlorophenyl)phenol, 95%. This process is relatively simple and can be completed in a short amount of time.
属性
IUPAC Name |
3-(2,4-dichlorophenyl)-5-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NO/c14-10-1-2-12(13(15)6-10)9-3-8(7-16)4-11(17)5-9/h1-6,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNMCIZGWPZZQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684904 |
Source


|
| Record name | 2',4'-Dichloro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-(2,4-dichlorophenyl)phenol | |
CAS RN |
1261975-77-2 |
Source


|
| Record name | 2',4'-Dichloro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










